molecular formula C10H9N3O2 B2734015 2-(1H-1,2,4-Triazol-5-ylmethyl)benzoic acid CAS No. 2309468-95-7

2-(1H-1,2,4-Triazol-5-ylmethyl)benzoic acid

Cat. No. B2734015
CAS RN: 2309468-95-7
M. Wt: 203.201
InChI Key: BVDTVDDKWCIWPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-1,2,4-Triazol-5-ylmethyl)benzoic acid is a chemical compound that has been studied for its potential applications in various fields. It is a derivative of benzoic acid, with a 1,2,4-triazole ring attached to the benzene ring via a methylene bridge .


Synthesis Analysis

The synthesis of 2-(1H-1,2,4-Triazol-5-ylmethyl)benzoic acid and its derivatives has been reported in the literature. A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of 2-(1H-1,2,4-Triazol-5-ylmethyl)benzoic acid has been analyzed using various spectroscopic techniques. Theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of similar compounds have been provided using the B3LYP/6-311++G(d,p) basis set .

Future Directions

The future directions for the research and development of 2-(1H-1,2,4-Triazol-5-ylmethyl)benzoic acid could involve further exploration of its potential applications, particularly in the field of medicine. Its derivatives have shown promising results as anticancer agents, indicating that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

2-(1H-1,2,4-triazol-5-ylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)8-4-2-1-3-7(8)5-9-11-6-12-13-9/h1-4,6H,5H2,(H,14,15)(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDTVDDKWCIWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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